molecular formula C44H32N2 B147663 N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 139255-17-7

N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine

Cat. No. B147663
CAS RN: 139255-17-7
M. Wt: 588.7 g/mol
InChI Key: BLFVVZKSHYCRDR-UHFFFAOYSA-N
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Description

N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine is a compound that has been studied for its potential use in organic electronics, particularly in the context of organic light-emitting diodes (OLEDs). The compound is known for its ability to emit light via singlet excimer states, which are excited states formed by the interaction of two molecules of the same species .

Synthesis Analysis

The synthesis of related naphthalene derivatives often involves condensation reactions, as seen in the preparation of triarylamine end-capped, 2,7-bis(diphenylamino)naphthalene-cored dicarboxamides . These compounds can be electropolymerized to form electroactive films, suggesting a potential pathway for the synthesis of N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine derivatives for use in electronic applications.

Molecular Structure Analysis

The molecular structure of related naphthalene derivatives has been characterized using various spectroscopic techniques, including IR and NMR spectroscopy, as well as single-crystal X-ray diffraction studies . These studies provide insights into the conformation and stability of the molecular structure, which is crucial for understanding the electronic properties of the compound.

Chemical Reactions Analysis

Naphthalene derivatives can participate in oxidative coupling reactions, as demonstrated by the synthesis of benzidines via the self-coupling of N,N-dialkylanilines using naphthalene diylbis(diphenylmethylium) dications as oxidants . These reactions are important for the formation of compounds with extended conjugation, which is beneficial for electronic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives, such as N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine, are influenced by their molecular structure. These properties include redox behavior, electrochromic characteristics, and the ability to form excimers, which are relevant for their function in electronic devices . The photophysical and electron transport properties of these compounds have been studied, revealing their potential as n-type semiconductor materials in organic electronics .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) Application

Researchers have synthesized novel host materials incorporating N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine derivatives for yellow electrophosphorescent devices. These materials, due to their high thermal and morphological stability, have shown promising results in improving the efficiency and brightness of OLEDs. The advancements indicate a potential for these compounds in developing devices with better performance and lower energy consumption (Zhang et al., 2015).

Charge Transport Materials

Another application area is the use of such compounds in charge transport materials for OLEDs. The balanced charge transport in OLEDs utilizing N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine derivatives has been reported to significantly improve device performance, including lowering drive voltage and enhancing operational lifetime (Lee et al., 2005).

Electrochromic Properties

The electrochromic properties of aromatic polyamides synthesized using N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine have been explored, revealing potential applications in smart windows and display technologies. These polymers exhibit reversible color changes under different electrical potentials, demonstrating their utility in electrochromic devices (Wang et al., 2017).

Electronic Material Synthesis

Research has also been conducted on synthesizing and characterizing materials for blue organic light-emitting diodes (OLEDs) based on derivatives of N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine. The materials display promising optical properties that could be harnessed for use in OLED technologies, enhancing the development of devices with better efficiency and color properties (Li et al., 2014).

Safety And Hazards

When handling this compound, it’s important to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

While the specific future directions for this compound are not detailed in the search results, its use in organic electronics suggests potential for further development in this field. Its role in OLEDs and perovskite solar cells indicates its importance in the advancement of sustainable and efficient energy technologies .

properties

IUPAC Name

N-[4-[4-(N-naphthalen-2-ylanilino)phenyl]phenyl]-N-phenylnaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32N2/c1-3-15-39(16-4-1)45(43-29-23-33-11-7-9-13-37(33)31-43)41-25-19-35(20-26-41)36-21-27-42(28-22-36)46(40-17-5-2-6-18-40)44-30-24-34-12-8-10-14-38(34)32-44/h1-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFVVZKSHYCRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619330
Record name N~4~,N~4'~-Di(naphthalen-2-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine

CAS RN

139255-17-7
Record name N~4~,N~4'~-Di(naphthalen-2-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

25.1 g (61.5 mmol) of 4,4′-diiodobiphenyl, 2.14 g of poly(ethylene glycol) PEG-6000 that was available from Wako Pure Chemical Industries, Ltd., 17.1 g (0.124 mol) of potassium carbonate and 15.7 g (247 mmol) of powdered copper were added to 32.4 g (148 mmol) of N-phenyl-2-naphthylamine. It was heated at 200 degrees Centigrade. It was determined for tracing by the high-speed liquid chromatography. And it was stirred and refluxed for 12 hours until no peaks of starting materials and intermediates were determined. DMF and water were added thereto to disperse. It was filtrated and washed with water. Precipitated crystals were purified by silica gel column chromatography to obtain 26.2 g of beta-NPD that is represented by Compound Example 5 at 72.4% yield.
Quantity
25.1 g
Type
reactant
Reaction Step One
[Compound]
Name
poly(ethylene glycol) PEG-6000
Quantity
2.14 g
Type
reactant
Reaction Step Two
Quantity
17.1 g
Type
reactant
Reaction Step Three
Quantity
32.4 g
Type
reactant
Reaction Step Three
Quantity
15.7 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
72.4%

Q & A

Q1: Why is beta-NPB considered as a potential material for OLEDs despite its limitations in laser applications?

A1: While beta-NPB shows promise as a hole transport material in OLEDs [, ], its application in laser devices is limited due to its weak stimulated emission compared to its excited state absorption []. Essentially, this means that while it can effectively transport positive charges (holes) within an OLED device, making it a good candidate for that application, it struggles to amplify light effectively, hindering its potential for lasers.

Q2: How does the performance of beta-NPB in an OLED device compare to its structural isomer, alpha-NPB?

A2: Research suggests that while both alpha-NPB and beta-NPB can be used as host materials in a single-layered white OLED, alpha-NPB demonstrates superior performance []. Devices utilizing alpha-NPB as a host exhibited a 15% higher efficiency compared to those utilizing beta-NPB []. This difference in performance could be attributed to variations in their molecular structures and subsequent energy transfer dynamics within the device.

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